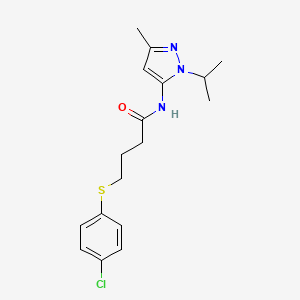

1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

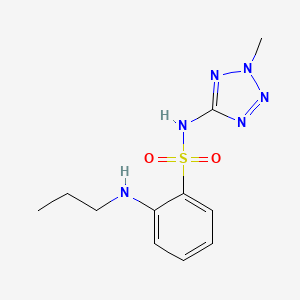

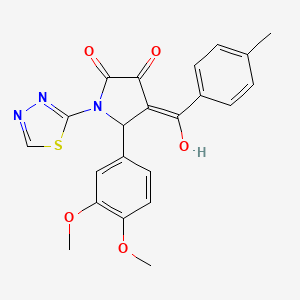

1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C21H35Cl2N3O2 and its molecular weight is 432.43. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolic Pathways and Bioactivation

Saracatinib (AZD-0530), a drug in clinical trials by AstraZeneca, showcases a dual kinase inhibitory action, selectively targeting Src and Bcr-Abl tyrosine-kinase. Its structure includes an N-methyl piperazine group and a 1,3 benzodioxole group, which are pivotal for its pharmacological activity. Metabolic profiling reveals that the N-methyl piperazine group can form iminium intermediates susceptible to bioactivation, potentially explaining some side effects observed in clinical trials. The formation of these intermediates alongside the bioactivation of the 1,3-benzodioxole group into ortho-quinone intermediates, which can conjugate with GSH, illustrates the compound's complex metabolic pathway. This pathway involves hydroxylation, oxidation, reduction, dealkylation, N-oxidation, and ether cleavage, contributing to the drug's pharmacokinetics and pharmacodynamics (Attwa et al., 2018).

Chemical and Pharmacological Attributes

Piperazine derivatives, integral to many pharmaceuticals, demonstrate a broad spectrum of biological activities. These compounds, owing to their flexibility in chemical modifications, have been extensively studied for their therapeutic potentials in various domains, including anticancer, antibacterial, antifungal, anti-inflammatory activities, and more. The incorporation of piperazine and its analogues in molecular structures significantly influences the pharmacokinetic and pharmacodynamic properties of drugs. This adaptability makes piperazine a vital pharmacophore in drug discovery and design, highlighting its importance in the development of new therapeutic agents (Rathi et al., 2016).

Antimicrobial Applications

Piperazine and its analogues have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This activity underscores the potential of piperazine-based molecules as a cornerstone in the development of new antimycobacterial agents. The extensive research on piperazine's structure-activity relationship (SAR) aids medicinal chemists in designing molecules that are safer, more selective, and cost-effective for treating tuberculosis. The diversity of piperazine-based compounds' pharmacological actions further emphasizes their versatility and potential in addressing a range of infectious diseases (Girase et al., 2020).

Role in Allergic Inflammations

Small molecule antagonists targeting the CCR3 chemokine receptor, which is implicated in allergic diseases like asthma, atopic dermatitis, and allergic rhinitis, often include piperazine derivatives. These antagonists represent a strategic approach to mitigating allergic inflammation by inhibiting the receptor's action. The structure-activity relationships of these antagonists reveal various chemical classes, including piperazine derivatives, that have shown efficacy in inhibiting eosinophil chemotaxis and calcium mobilization induced by CCR3 agonists. This therapeutic strategy, using piperazine-based CCR3 antagonists, points to their potential utility in treating allergic diseases, demonstrating the broad applicability of piperazine derivatives in medicinal chemistry (Willems & IJzerman, 2009).

特性

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2.2ClH/c1-18(25)16-22-11-13-23(14-12-22)17-21(26)24-9-7-20(8-10-24)15-19-5-3-2-4-6-19;;/h2-6,18,20,25H,7-17H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVYSPGYIRYHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2698238.png)

![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B2698240.png)

![N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2698241.png)

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)

![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)